2,6-Difluoro-4-methylaniline
Overview
Description
2,6-Difluoro-4-methylaniline is an organic compound with the molecular formula C7H7F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 4 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-4-methylaniline can be synthesized through several methods. One common method involves the reduction of 1,3-difluoro-5-methyl-2-nitrobenzene using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature, yielding this compound with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar catalytic hydrogenation techniques. The choice of solvent, temperature, and pressure conditions are optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro precursor can be reduced to form the aniline derivative.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of this compound from nitro precursor.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,6-Difluoro-4-methylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-methylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile in substitution reactions, where the amino group (-NH2) participates in forming new bonds. In biological systems, its mechanism of action would depend on the target molecule or pathway it interacts with, which is still under investigation in various research studies .
Comparison with Similar Compounds
2,6-Difluoroaniline: Similar structure but lacks the methyl group at the 4 position.
4-Methylaniline: Similar structure but lacks the fluorine atoms at the 2 and 6 positions.
2,4-Difluoroaniline: Similar structure but lacks the methyl group at the 4 position.
Uniqueness: 2,6-Difluoro-4-methylaniline is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its reactivity and properties compared to its analogs. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, while the methyl group can affect its steric and hydrophobic characteristics .
Properties
IUPAC Name |
2,6-difluoro-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBNEFMCNLWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612167 | |
Record name | 2,6-Difluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379028-84-8 | |
Record name | 2,6-Difluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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